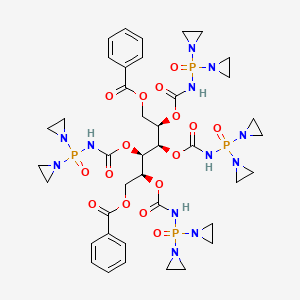
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione is a unique organotin compound characterized by its distinct molecular structure This compound features a tin atom bonded to two oxygen atoms and two sulfur atoms, forming a dioxathiastannetane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione typically involves the reaction of diethylstannane with sulfur dioxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and ensure the purity of the product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and minimize by-products.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes using larger reactors, precise control of reaction parameters, and efficient purification techniques to obtain the desired product in bulk quantities. The use of advanced analytical methods ensures the quality and consistency of the industrially produced compound.
化学反应分析
Types of Reactions
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state species.
Substitution: The diethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully selected to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, enhancing the compound’s versatility.
科学研究应用
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing other organotin compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research explores its potential as an anticancer agent due to its ability to interact with cellular components and disrupt cancer cell growth.
Industry: It is used in the production of specialty chemicals, including catalysts and stabilizers for polymers.
作用机制
The mechanism by which 4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these molecules, altering their structure and function. This interaction can inhibit enzyme activity or disrupt protein-protein interactions, leading to various biological effects.
相似化合物的比较
Similar Compounds
Diethylstannane: A simpler organotin compound with similar reactivity but lacking the dioxathiastannetane ring.
4,4-Dimethyl-2,2-dipyridyl: Another organotin compound with different substituents and applications.
Uniqueness
4,4-Diethyl-1,3,2lambda~6~,4-dioxathiastannetane-2,2-dione stands out due to its unique ring structure and the presence of both sulfur and oxygen atoms bonded to the tin center. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
属性
CAS 编号 |
45734-35-8 |
|---|---|
分子式 |
C4H10O4SSn |
分子量 |
272.90 g/mol |
IUPAC 名称 |
4,4-diethyl-1,3,2,4-dioxathiastannetane 2,2-dioxide |
InChI |
InChI=1S/2C2H5.H2O4S.Sn/c2*1-2;1-5(2,3)4;/h2*1H2,2H3;(H2,1,2,3,4);/q;;;+2/p-2 |
InChI 键 |
LLPJDKRYOSSXKY-UHFFFAOYSA-L |
规范 SMILES |
CC[Sn]1(OS(=O)(=O)O1)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzene, [[[(2E)-3,7-dimethyl-2,6-octadienyl]oxy]methyl]-](/img/structure/B14651308.png)
![5-[(E)-(4-Methylphenyl)diazenyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14651314.png)
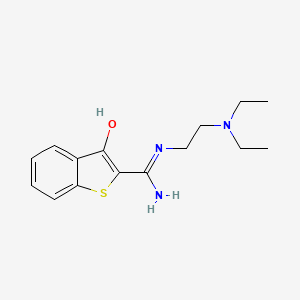

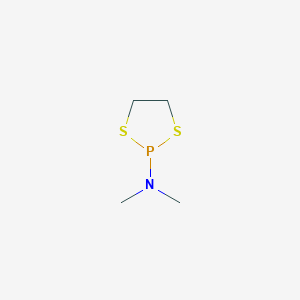
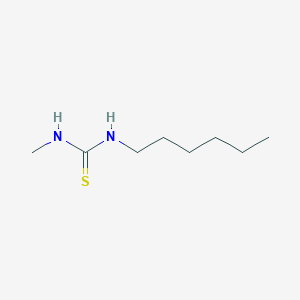
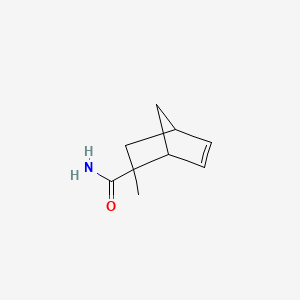
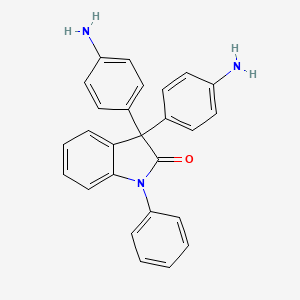
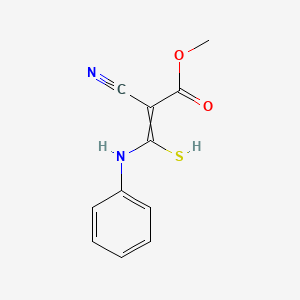
![4-([1,2,4]Triazino[5,6-c]quinolin-3-yl)aniline](/img/structure/B14651351.png)
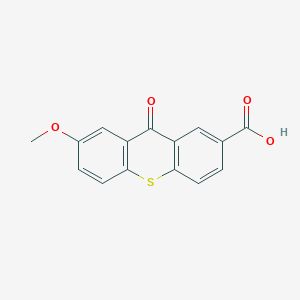
![1-(2-Chlorophenoxy)-3-[(2-hydroxyethyl)amino]propan-2-OL](/img/structure/B14651364.png)

